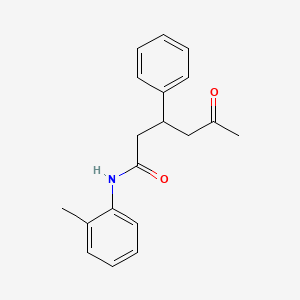

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide

Description

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 5-oxo group, a 3-phenyl moiety, and an N-(2-methylphenyl) group.

Properties

IUPAC Name |

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-14-8-6-7-11-18(14)20-19(22)13-17(12-15(2)21)16-9-4-3-5-10-16/h3-11,17H,12-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESMIWNQKMNNJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(CC(=O)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206100 | |

| Record name | Benzenepropanamide, N-(2-methylphenyl)-β-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522596-60-7 | |

| Record name | Benzenepropanamide, N-(2-methylphenyl)-β-(2-oxopropyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522596-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanamide, N-(2-methylphenyl)-β-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-5-oxo-3-phenylhexanamide typically involves the reaction of 2-methylphenylamine with a suitable acylating agent. One common method is the acylation of 2-methylphenylamine with 5-oxo-3-phenylhexanoic acid chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and organic synthesis. This article explores its properties, synthesis, and diverse applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound exhibits potential therapeutic properties, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, similar to other compounds with structural similarities (see Table 1) .

Interaction Studies

Research involving this compound focuses on its binding affinity to various biological targets:

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for specific enzymes, which may lead to its use in treating diseases related to enzyme overactivity.

Organic Synthesis

Due to its unique structure, this compound serves as an intermediate in synthesizing other complex organic molecules:

- Building Block for Complex Molecules : It can be utilized in the synthesis of pharmaceuticals and agrochemicals, leveraging its functional groups for further chemical modifications.

Case Study 1: Anticancer Research

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated promising results. The compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells, suggesting its potential as a targeted therapy.

Case Study 2: Enzyme Inhibition

Another research project focused on the enzyme inhibition properties of this compound. The findings indicated that it effectively inhibited the activity of specific kinases involved in cancer progression, providing a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-5-oxo-3-phenylhexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Examples :

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide): A fungicide with a benzamide core and isopropoxy-phenyl substitution.

- Fenfuram (2-methyl-N-phenyl-3-furancarboxamide): A systemic fungicide featuring a furan-carboxamide group.

Structural Comparison :

- N-(2-methylphenyl)-5-oxo-3-phenylhexanamide differs by its longer aliphatic chain (hexanamide vs. benzamide) and additional 5-oxo and 3-phenyl groups.

- However, the lack of a heterocyclic furan or isopropoxy group (as in fenfuram or mepronil) might reduce antifungal specificity .

Hydroxamic Acids (Antioxidant and Antimicrobial Activity)

Structural Comparison :

- Hydroxamic acids feature an N-hydroxyamide group, enabling metal chelation (e.g., iron), which is critical for antioxidant activity.

- This compound lacks the N-hydroxy moiety, likely reducing metal-binding capacity.

Opioid Analogs (Receptor-Binding Profiles)

Examples :

- ortho-Methylacetylfentanyl (N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide): A synthetic opioid with a piperidine core and 2-methylphenyl substitution.

Structural Comparison :

- Both compounds share the N-(2-methylphenyl) group, but the target compound lacks the piperidine-phenethyl backbone critical for µ-opioid receptor binding.

- Implications : The hexanamide chain may reduce CNS penetration compared to fentanyl analogs, suggesting divergent therapeutic or toxicological profiles .

Thiazolidinone Derivatives (Structural Complexity)

Example :

- N-(2-Methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide ().

Structural Comparison :

Pharmaceutical Amides (Therapeutic Potential)

Example :

- Netupitant (N-[4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3,5-bis(trifluoromethyl)benzamide): A commercial antiemetic with trifluoromethyl and piperazine substituents.

Structural Comparison :

- Netupitant’s aromatic trifluoromethyl groups and piperazine ring enhance solubility and receptor affinity (NK1 antagonism).

- The target compound’s 5-oxo-3-phenylhexanamide chain may offer conformational flexibility but lacks polar groups for strong receptor interactions, limiting its utility in antiemetic applications .

Biological Activity

N-(2-methylphenyl)-5-oxo-3-phenylhexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and mitochondrial function modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound belongs to the class of phenylhexanamide derivatives. Its structure features a phenyl ring and an amide functional group, which are crucial for its biological activity. The compound's mechanism primarily involves interaction with specific protein targets that modulate cellular processes.

- Histone Deacetylase Inhibition : Similar compounds have demonstrated the ability to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation. Inhibition of HDACs can lead to increased acetylation of histones and non-histone proteins, resulting in altered gene expression patterns associated with cancer cell proliferation and survival .

- Mitochondrial Fusion Activation : Research indicates that derivatives related to this compound may enhance mitochondrial fusion through activation of mitofusin proteins (MFN1 and MFN2). This mechanism is particularly relevant in neurodegenerative diseases such as Charcot-Marie-Tooth disease, where mitochondrial dysfunction is a contributing factor .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

- Modification of Phenyl Groups : Variations in the substituents on the phenyl rings significantly affect potency and selectivity for target proteins. For instance, the introduction or removal of methyl groups can influence the compound's stability and permeability across biological membranes .

- Amide Bond Influence : The presence of an amide bond has been shown to enhance binding affinity to target proteins while improving pharmacokinetic properties such as oral bioavailability and metabolic stability .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or its analogs:

- Anticancer Activity : A study identified a series of phenylhexanamide derivatives that exhibited significant anticancer properties through HDAC inhibition. These compounds were tested on various cancer cell lines, demonstrating notable antiproliferative effects at low micromolar concentrations .

- Mitofusin Activation : In investigations focused on mitochondrial dynamics, certain derivatives were found to activate mitofusins effectively, leading to enhanced mitochondrial fusion. This activity was linked to improved neuronal health in models simulating neurodegenerative conditions .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound Name | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | HDAC Inhibition | 1.5 | Effective against various cancer cell lines |

| 4-Hydroxy Cyclohexyl Analogue | Mitofusin Activation | 0.03 | High potency for inducing mitochondrial fusion |

| Derivative 13 | Antiproliferative | 0.5 | Selective for specific cancer types |

Q & A

Q. Table 1: Key Functional Groups and Analytical Signatures

| Functional Group | NMR (¹³C) | IR (cm⁻¹) | Reactivity |

|---|---|---|---|

| 5-Oxo (ketone) | ~208 ppm | 1715 | Oxidation to carboxylate |

| Amide | ~168 ppm | 1660 | Hydrolysis to carboxylic acid |

| 2-Methylphenyl | ~21 ppm (CH₃) | N/A | Steric hindrance in substitutions |

Q. Table 2: Common Contaminants in Synthesis

| Byproduct | Origin | Mitigation Strategy |

|---|---|---|

| Diastereomers | Racemization at chiral centers | Chiral chromatography |

| Oligomers | Uncontrolled polymerization | Low-temperature reactions |

| Dehydrated forms | Ketone α-H abstraction | Inert atmosphere (N₂/Ar) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.